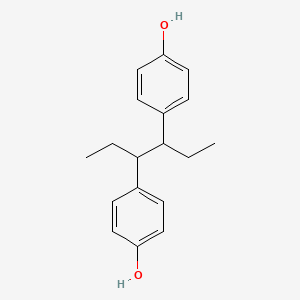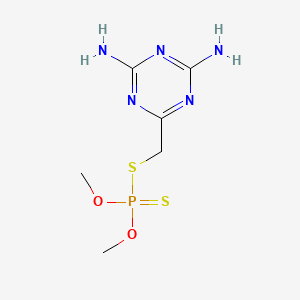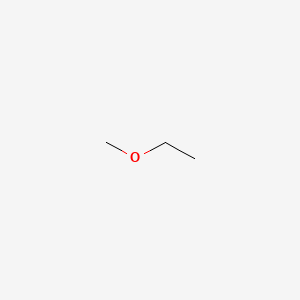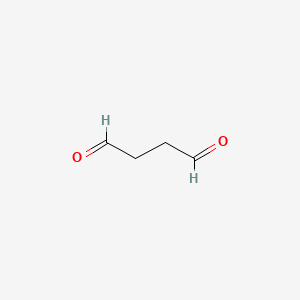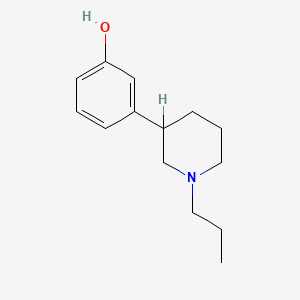![molecular formula C13H11N5OS B1195128 3-[4-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one](/img/structure/B1195128.png)
3-[4-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one is a member of triazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Methods : Innovative synthesis methods for related pyridazine derivatives have been developed, including reactions with various compounds to form new derivatives with potential biological activities (El-Mariah, Hosny, & Deeb, 2006).
- Characterization Techniques : Advanced spectroscopic and structural analysis techniques have been employed for the characterization of these compounds, providing detailed insights into their molecular structures (Sarac, 2020).
Biological Activities
- Antimicrobial Properties : Several studies have indicated the antimicrobial potential of related compounds, with activities against various bacteria and fungi being reported (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
- Antioxidative Activity : Research has shown that certain derivatives exhibit significant antioxidative properties, highlighting their potential as therapeutic agents in oxidative stress-related conditions (Tumosienė et al., 2014).
Potential Therapeutic Applications
- Anti-inflammatory and Anti-Cancer Properties : Some derivatives have been studied for their anti-inflammatory activity, and certain compounds have shown promising results in anticancer evaluations (Sachdeva et al., 2013), (Bakavoli et al., 2010).
Chemical Properties and Applications
- Reactivity and Chemical Properties : Detailed studies on the reactivity, molecular dynamics, and DFT calculations of these compounds provide insights into their chemical behavior and potential applications in various fields (Pillai et al., 2019).
Eigenschaften
Molekularformel |
C13H11N5OS |
|---|---|
Molekulargewicht |
285.33 g/mol |
IUPAC-Name |
3-[4-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H11N5OS/c1-8-4-2-3-5-10(8)18-12(16-17-13(18)20)9-6-7-11(19)15-14-9/h2-7H,1H3,(H,15,19)(H,17,20) |
InChI-Schlüssel |
PVZLLBHIXDSOIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=NNC(=O)C=C3 |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=NNC(=O)C=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)

